molecular formula C21H25FN6O3 B2772001 8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione CAS No. 1798490-17-1

8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione

Cat. No.: B2772001
CAS No.: 1798490-17-1
M. Wt: 428.468
InChI Key: BULFMPUTFMBINH-UHFFFAOYSA-N
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Description

The compound is a purine derivative. Purines are biologically significant and form the basis of many important biomolecules like DNA and RNA. The compound has a piperazine ring, which is a common feature in many pharmaceuticals, and a fluorophenyl group, which can influence the compound’s reactivity and interactions with biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring systems. The purine ring system is planar, while the piperazine ring adopts a chair conformation. The fluorophenyl group could influence the overall shape and electronic distribution of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of nitrogen and oxygen atoms could allow for hydrogen bonding, influencing its solubility. The fluorine atom could influence the compound’s reactivity and stability .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperazine rings often bind to biological targets via nitrogen atoms, while the fluorophenyl group could participate in pi stacking interactions with aromatic amino acids in proteins .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its properties for potential therapeutic applications .

Properties

IUPAC Name

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O3/c1-13(14(2)29)28-17(23-19-18(28)20(30)24-21(31)25(19)3)12-26-8-10-27(11-9-26)16-6-4-15(22)5-7-16/h4-7,13H,8-12H2,1-3H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULFMPUTFMBINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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